LogP: Enhanced Lipophilicity vs. Methanol Analog
The partition coefficient (LogP) is a critical determinant of a compound's ability to cross biological membranes and its solubility profile. 2-(5-Nitropyridin-2-yl)ethanol possesses a computed LogP value of 1.04780 , which is substantially higher than the -0.62 LogP reported for the closely related analog (5-nitropyridin-2-yl)methanol [1]. This ~1.67 unit increase in LogP corresponds to an approximately 47-fold higher theoretical partition coefficient, indicating markedly enhanced lipophilicity for the ethanol derivative.
| Evidence Dimension | Computed LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 1.04780 (Chemsrc) / -0.3 (PubChem XLogP3) |
| Comparator Or Baseline | (5-Nitropyridin-2-yl)methanol (CAS 36625-57-7): -0.62 (Chemsrc) / -0.3 (PubChem XLogP3) |
| Quantified Difference | Δ LogP ≈ +1.67 (Chemsrc); theoretical partition coefficient difference ~47-fold |
| Conditions | Computed/estimated values; model system not specified. |
Why This Matters
Higher LogP translates to increased membrane permeability, a key consideration when selecting building blocks for central nervous system (CNS) drug candidates or agrochemical actives requiring foliar uptake.
- [1] Chemsrc. (5-Nitropyridin-2-yl)methanol. CAS 36625-57-7. LogP: -0.62. Available at: https://m.chemsrc.com/en/cas/36625-57-7_1076207.html View Source
